1H-Indole-1-ethanamine, 5-fluoro-
Overview
Description
1H-Indole-1-ethanamine, 5-fluoro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 1H-Indole-1-ethanamine, 5-fluoro- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option .
Mode of Action
The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The mode of action varies depending on the nature of the substitutions in the indole sulfonamide moiety .
Biochemical Pathways
The affected biochemical pathways depend on the specific biological activity of the compound. For example, in its antiviral activity, the compound has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The electrochemical properties of indole derivatives, including this compound, have been investigated . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific biological activity. For instance, in its antiviral activity, the compound has been shown to inhibit the replication of certain viruses . Additionally, some derivatives of the compound have shown anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
1H-Indole-1-ethanamine, 5-fluoro- is part of the indole family, which is known to bind with high affinity to multiple receptors, making it useful in developing new derivatives It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1H-Indole-1-ethanamine, 5-fluoro- is likely involved in metabolic pathways related to indole derivatives. Indole and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
The synthesis of 1H-Indole-1-ethanamine, 5-fluoro- typically involves the introduction of a fluorine atom at the 5-position of the indole ring. One common method is the reaction of 5-fluoroindole with ethanamine under specific conditions. Industrial production methods often involve the use of palladium-catalyzed reactions, which provide high yields and selectivity .
Chemical Reactions Analysis
1H-Indole-1-ethanamine, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-1-ethanamine, 5-fluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals
Comparison with Similar Compounds
1H-Indole-1-ethanamine, 5-fluoro- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
1H-Indole-2-carboxylic acid: Known for its antimicrobial properties.
1H-Indole-3-carboxaldehyde: Studied for its potential anticancer activity
The uniqueness of 1H-Indole-1-ethanamine, 5-fluoro- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-fluoroindol-1-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNGPGBALZHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.